molecular formula C4H5N3S B14508192 1H-1,2,4-Triazole, 3-(ethenylthio)- CAS No. 63901-49-5

1H-1,2,4-Triazole, 3-(ethenylthio)-

Cat. No.: B14508192
CAS No.: 63901-49-5
M. Wt: 127.17 g/mol
InChI Key: ADHCWFALKRUVAQ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(ethenylthio)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 3-(ethenylthio)- can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another approach is the microwave irradiation method, which has been shown to be efficient in producing various 1,5-dialkyl-1H-1,2,4-triazole derivatives . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1H-1,2,4-Triazole, 3-(ethenylthio)- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-1,2,4-Triazole, 3-(ethenylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives are known for their antimicrobial, anticancer, and antifungal activities . This compound is also used in the development of new materials with unique properties, such as luminescent polymers .

Comparison with Similar Compounds

1H-1,2,4-Triazole, 3-(ethenylthio)- can be compared with other similar compounds such as 1H-1,2,3-triazole and 1H-1,2,4-triazole-3-thiol. While all these compounds share the triazole core, their unique substituents confer different chemical and biological properties. For instance, 1H-1,2,3-triazole is known for its stability and wide range of applications in drug discovery and materials science . On the other hand, 1H-1,2,4-triazole-3-thiol is notable for its ability to form luminescent polymers .

Conclusion

1H-1,2,4-Triazole, 3-(ethenylthio)- is a compound with significant potential in various scientific fields. Its versatile chemical properties and broad-spectrum biological activities make it a valuable compound for research and industrial applications. Further studies on its synthesis, reactions, and applications will continue to uncover new possibilities for this intriguing compound.

Properties

CAS No.

63901-49-5

Molecular Formula

C4H5N3S

Molecular Weight

127.17 g/mol

IUPAC Name

5-ethenylsulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C4H5N3S/c1-2-8-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7)

InChI Key

ADHCWFALKRUVAQ-UHFFFAOYSA-N

Canonical SMILES

C=CSC1=NC=NN1

Origin of Product

United States

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